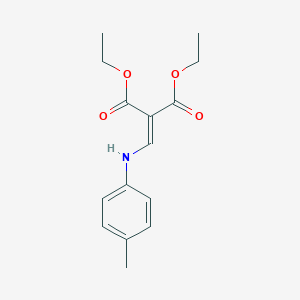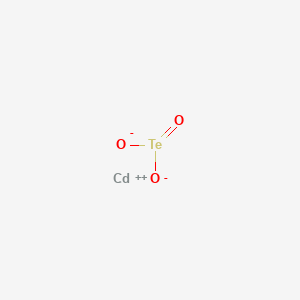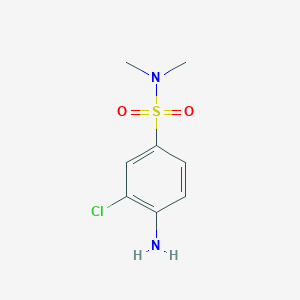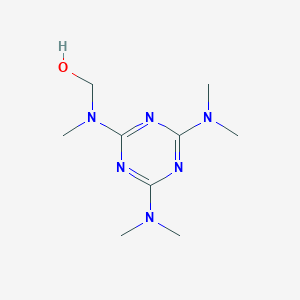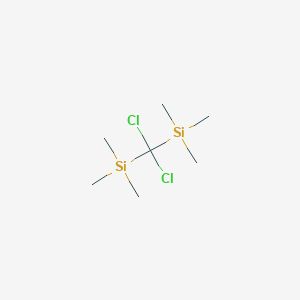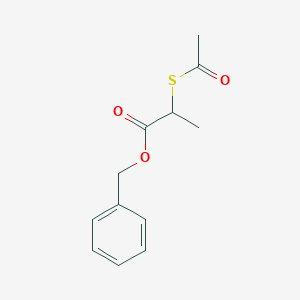
Benzyl 2-acetylsulfanylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-acetylsulfanylpropanoate is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. This compound is also known as benzyl mercaptoacetate and is a thiol ester that can be synthesized using different methods.
Mechanism of Action
The mechanism of action of benzyl 2-acetylsulfanylpropanoate is not well understood. However, it is believed that this compound acts as a thiol-containing molecule, which can react with other molecules and form covalent bonds. This property of benzyl 2-acetylsulfanylpropanoate has been exploited in various scientific research applications, such as the synthesis of thiol-containing peptides and mercapturic acid derivatives.
Biochemical and physiological effects:
The biochemical and physiological effects of benzyl 2-acetylsulfanylpropanoate are not well studied. However, it is believed that this compound can act as a thiol-containing molecule and form covalent bonds with other molecules. This property of benzyl 2-acetylsulfanylpropanoate has potential applications in drug discovery and development, where thiol-containing molecules are used as building blocks for the synthesis of other compounds.
Advantages and Limitations for Lab Experiments
Benzyl 2-acetylsulfanylpropanoate has several advantages for lab experiments. This compound is easy to synthesize using different methods, and it can be purified using column chromatography. Benzyl 2-acetylsulfanylpropanoate is also a stable compound and can be stored for long periods without degradation. However, the limitations of benzyl 2-acetylsulfanylpropanoate include its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the research on benzyl 2-acetylsulfanylpropanoate. One direction is to study the mechanism of action of this compound in more detail, which can lead to the discovery of new applications for this compound. Another direction is to explore the potential of benzyl 2-acetylsulfanylpropanoate as a building block for the synthesis of other compounds, such as thiol-containing peptides and mercapturic acid derivatives. Finally, the potential applications of benzyl 2-acetylsulfanylpropanoate in drug discovery and development should be explored further, as this compound has the potential to be used as a building block for the synthesis of new drugs.
Synthesis Methods
Benzyl 2-acetylsulfanylpropanoate can be synthesized using different methods, such as the reaction of benzyl bromide with sodium mercaptoacetate in the presence of potassium carbonate. Another method involves the reaction of benzyl bromide with potassium thioacetate in the presence of potassium carbonate. The reaction is carried out under reflux conditions in anhydrous ethanol, and the product is obtained after purification using column chromatography.
Scientific Research Applications
Benzyl 2-acetylsulfanylpropanoate has been used in various scientific research applications due to its potential as a building block for the synthesis of other compounds. This compound has been used in the synthesis of thiol-containing peptides, which have potential applications in drug discovery and development. Benzyl 2-acetylsulfanylpropanoate has also been used in the synthesis of mercapturic acid derivatives, which have potential applications in cancer research.
properties
CAS RN |
16850-03-6 |
|---|---|
Product Name |
Benzyl 2-acetylsulfanylpropanoate |
Molecular Formula |
C12H14O3S |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
benzyl 2-acetylsulfanylpropanoate |
InChI |
InChI=1S/C12H14O3S/c1-9(16-10(2)13)12(14)15-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |
InChI Key |
PENZKXXELJADOL-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCC1=CC=CC=C1)SC(=O)C |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)SC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



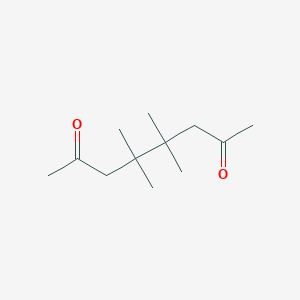
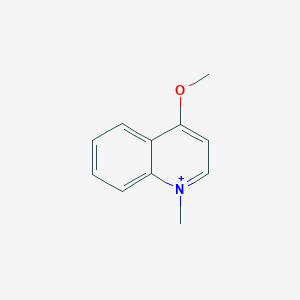
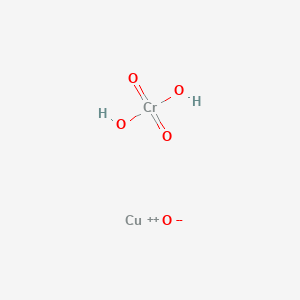
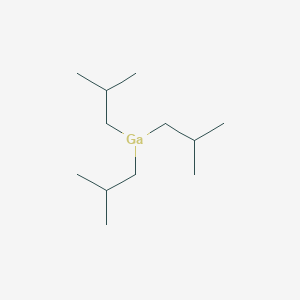
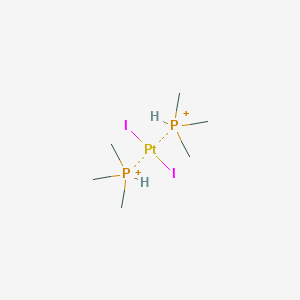
acetic acid](/img/structure/B99544.png)
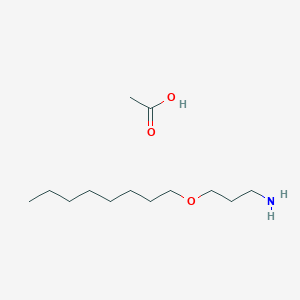

![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)
